molecular formula C8H7NO4 B026674 4-(2-nitrovinyl)benzene-1,2-diol CAS No. 108074-44-8

4-(2-nitrovinyl)benzene-1,2-diol

Cat. No.: B026674
CAS No.: 108074-44-8
M. Wt: 181.15 g/mol
InChI Key: LLJASJHXECDHOM-ONEGZZNKSA-N
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Description

4-(2-Nitrovinyl)benzene-1,2-diol is an organic compound with the molecular formula C₈H₇NO₄. It is also known as 1,2-benzenediol, 4-(2-nitroethenyl)-, (E)-. This compound is characterized by the presence of a nitrovinyl group attached to a benzene ring with two hydroxyl groups in the ortho position. It is a derivative of catechol and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-nitrovinyl)benzene-1,2-diol typically involves the nitration of catechol followed by a vinylation reaction. One common method is the nitration of catechol using nitric acid to form 4-nitrocatechol. This intermediate is then subjected to a vinylation reaction using acetaldehyde under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitrovinyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Nitrovinyl)benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-nitrovinyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Nitrovinyl)benzene-1,2-diol is unique due to the presence of both nitro and vinyl groups on the catechol structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-[(E)-2-nitroethenyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-5,10-11H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJASJHXECDHOM-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108074-44-8
Record name 1,2-Dihydroxy-4-(nitroethenyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108074448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Ammonium acetate (5.6 g, 72.73 mmol, 1.00 equiv) was added to a solution of 3,4-dihydroxybenzaldehyde (10 g, 72.41 mmol, 1.00 equiv) and nitromethane (50 mL). The resulting mixture was heated at reflux for about 16 hours, and then concentrated in vacuo. The resulting residue was then purified by silica gel column chromotagraphy (ethyl acetate/petroleum ether (1:5)) to give the title compound as a yellow oil (8 g, yield=61%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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